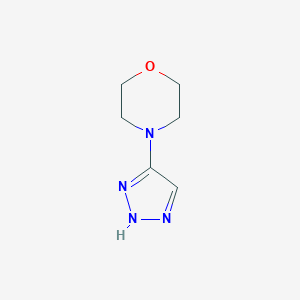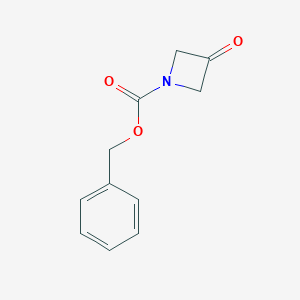
Benzyl 3-oxoazetidine-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related azetidine compounds involves innovative strategies, such as the tandem N-alkylation-ring opening-cyclization reactions. For instance, a method for synthesizing novel 1,4-benzodiazepine derivatives from a one-pot reaction of methyl 1-arylaziridine-2-carboxylates showcases the versatility of using azetidine and related structures as intermediates in complex synthesis processes (Wang et al., 2008).
Molecular Structure Analysis
Studies have detailed the molecular structure of compounds similar to Benzyl 3-oxoazetidine-1-carboxylate, providing insights into their three-dimensional conformation and potential for chemical reactivity. For example, research on the homo-oligomers of benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate used techniques like IR, 1H NMR, and CD, complemented by DFT computational modeling, to investigate their preferred structure (Tomasini et al., 2003).
Chemical Reactions and Properties
The reactivity of azetidine derivatives has been explored in various contexts, highlighting the chemical versatility of these compounds. For example, the base-induced Sommelet-Hauser rearrangement of N-α-branched benzylic azetidine-2-carboxylic acid-derived ammonium salts has been studied to obtain α-arylazetidine-2-carboxylic acid esters, demonstrating the potential of azetidine derivatives in synthetic chemistry (Tayama et al., 2017).
Physical Properties Analysis
The physical properties of benzyl esters, closely related to Benzyl 3-oxoazetidine-1-carboxylate, have been investigated to understand their behavior in different conditions. The synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate, for instance, reveals the conditions under which these compounds are stable and how they interact with other chemical entities (Tummatorn et al., 2007).
Chemical Properties Analysis
The chemical properties of azetidine derivatives, including their reactivity and potential for forming various chemical structures, are of significant interest. Research into the facile synthesis of 2,3-benzodiazepines using one-pot two-step reactions showcases the chemical properties and reactivity of azetidine-based compounds in the synthesis of complex molecules (Sumita et al., 2018).
Applications De Recherche Scientifique
Stereocontrolled Synthesis : 4-Oxoazetidine-2-carbaldehydes, closely related to Benzyl 3-oxoazetidine-1-carboxylate, are significant building blocks in stereocontrolled synthesis of various biologically important substances. These include α-amino acids, β-amino acids, amino sugars, polycyclic β-lactams, alkaloids, and complex natural products (Alcaide & Almendros, 2002).
Photocarboxylation : Research demonstrates the photocarboxylation of benzylic C-H bonds with CO2, a process that can produce 2-arylpropionic acids under metal-free conditions. This is crucial in the synthesis of various drugs (Meng et al., 2019).
Intermediate for Amides, Urethanes, Ureas : The preparation of 3-azetidinone hydrochloride, a key intermediate for preparing 3-oxoazetidine-derived amides, urethanes, and ureas, is significant. This has potential applications in the synthesis of polyoximic acid (Bauman & Duthaler, 1988).
Cholinesterase Inhibitors : Proline-based carbamates, such as benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate, demonstrate potential as cholinesterase inhibitors, offering avenues for drug development (Pizova et al., 2017).
Benzodiazepine Binding Inhibitor : Beta-CCB, a potent benzodiazepine binding inhibitor identified in bovine cerebral cortex, suggests potential for developing new antipsychotic drugs (Peña et al., 1986).
Catalytic Transformations : Benzyl carboxylates and carbonates can undergo catalytic transformations with palladium or cobalt catalysts, yielding benzylic substitution products. This offers potential for new chemical applications (Kuwano, 2009).
Synthesis of Benzyl Esters : The synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate, which acts as both a promoter and scavenger, is significant. This method is applicable to substrates such as amino acid and sugar derivatives (Tummatorn et al., 2007).
Synthesis of 1,4-Benzodiazepine Derivatives : A new strategy for synthesizing novel 1,4-benzodiazepine derivatives offers a simple and convenient method for synthetic and medicinal chemistry applications (Wang et al., 2008).
Enzyme Inhibitors : N-substituted 4-oxoazetidine-2-carboxylates effectively inhibit porcine pancreatic elastase and papain, showing potential as enzyme inhibitors (Achilles et al., 2000).
Antibacterial Activity : N-substituted 3-chloro-2-azetidinones exhibit good to moderate antibacterial activity against various microorganisms, although they show no antifungal activity against tested fungal species (Chavan & Pai, 2007).
Orientations Futures
Propriétés
IUPAC Name |
benzyl 3-oxoazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-6-12(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMMTGKGDOAYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442743 | |
| Record name | Benzyl 3-oxoazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-oxoazetidine-1-carboxylate | |
CAS RN |
105258-93-3 | |
| Record name | Benzyl 3-oxoazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azetidin-3-one, N-CBZ protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


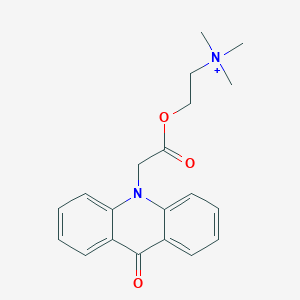

![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
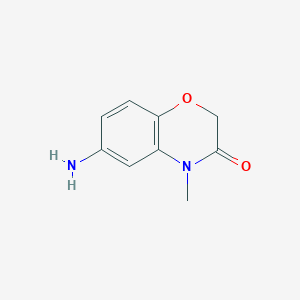
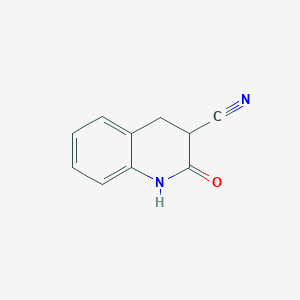

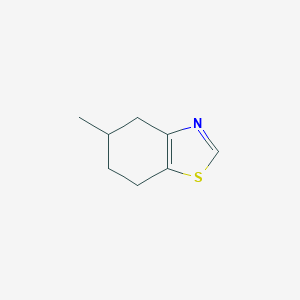


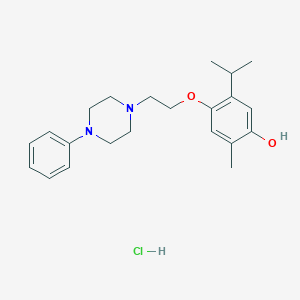
![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)

